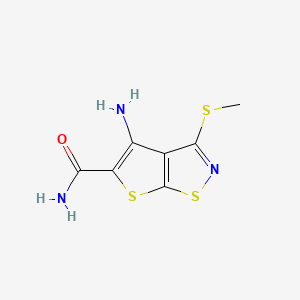
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- is a heterocyclic compound that features a thieno-isothiazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a versatile scaffold for the development of new molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- typically involves the condensation of appropriate thiophene and isothiazole precursors. One common method includes the reaction of 2-aminothiophene with a suitable isothiazole derivative under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or copper, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thieno-isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thieno-isothiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate with DNA can lead to anticancer activity by disrupting the replication process .
Comparación Con Compuestos Similares
Similar Compounds
Thieno(3,2-d)pyrimidine: Another heterocyclic compound with a similar thieno core but with a pyrimidine ring instead of an isothiazole.
Thieno(3,4-b)pyridine: Features a thieno ring fused with a pyridine ring, showing different chemical properties and applications.
Uniqueness
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(methylthio)- is unique due to the presence of both sulfur and nitrogen atoms in the ring, which imparts distinct electronic properties. This makes it a valuable scaffold for the development of new molecules with specific biological activities and industrial applications .
Propiedades
Número CAS |
77729-69-2 |
|---|---|
Fórmula molecular |
C7H7N3OS3 |
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
4-amino-3-methylsulfanylthieno[3,2-d][1,2]thiazole-5-carboxamide |
InChI |
InChI=1S/C7H7N3OS3/c1-12-6-2-3(8)4(5(9)11)13-7(2)14-10-6/h8H2,1H3,(H2,9,11) |
Clave InChI |
DETXZJLZAHCRNM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NSC2=C1C(=C(S2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



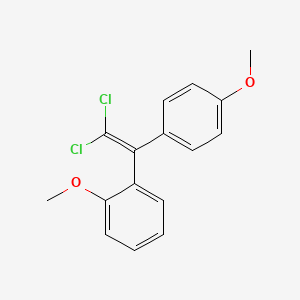

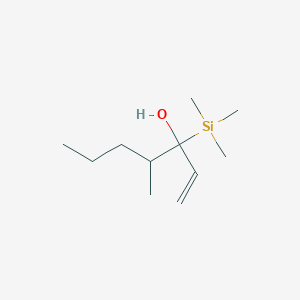


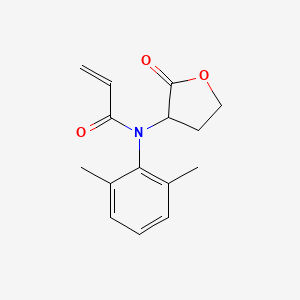
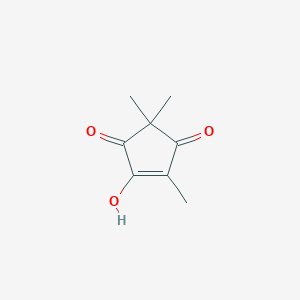
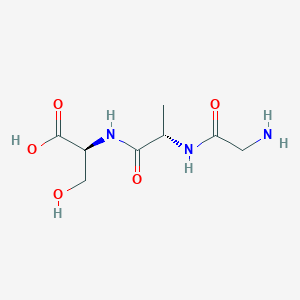
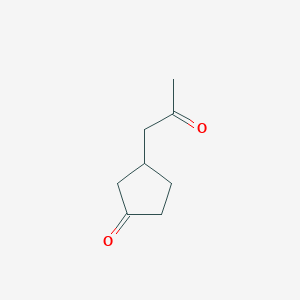
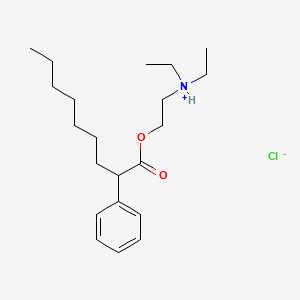
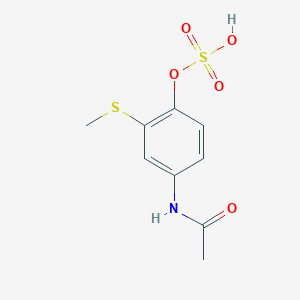
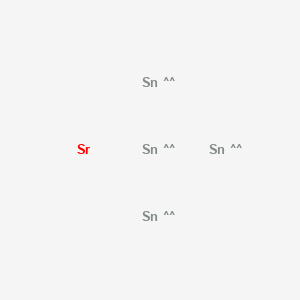
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)
